

## AZD-3161: A Technical Overview of a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AZD-3161 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, AZD-3161 was investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1][2] Genetic linkage studies have identified mutations in the gene encoding the Nav1.7 channel protein in both rare inherited pain disorders, such as inherited erythromelalgia, and in cases of congenital insensitivity to pain, highlighting its critical role in pain pathways.[1] Nav1.7 is predominantly expressed in the peripheral nervous system, where it is involved in the conduction of pain signals.[1] The development of selective Nav1.7 inhibitors like AZD-3161 aimed to provide effective pain relief while minimizing the central nervous system and cardiac side effects associated with non-selective sodium channel blockers.[1] Preclinical studies demonstrated the potential of AZD-3161, however, its clinical development was discontinued after a Phase 1 trial.[3][4] This document provides a technical summary of the available discovery and development data for AZD-3161.

### **Mechanism of Action and Preclinical Pharmacology**

**AZD-3161** is a selective blocker of the Nav1.7 sodium channel.[2] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, **AZD-3161** was designed to reduce the excitability of these neurons and thereby decrease the sensation of pain.



#### In Vitro Pharmacology

The inhibitory activity and selectivity of **AZD-3161** were characterized using in vitro assays. The available data on its potency and selectivity are summarized in the table below.

| Target                           | Assay Type  | Result (pIC50) | Result (IC50) | Reference |
|----------------------------------|-------------|----------------|---------------|-----------|
| Nav1.7                           | Patch Clamp | 7.1            | [2]           |           |
| Nav1.5                           | Patch Clamp | 4.9            | [2]           |           |
| hERG                             | Patch Clamp | 4.9            | [2]           | _         |
| Adenosine<br>Transporter (AT)    | 1.8 μΜ      | [2]            |               | _         |
| Cannabinoid B1<br>(CB1) Receptor | 5 μΜ        | [2]            | _             |           |

#### In Vivo Pharmacology

The analgesic efficacy of AZD-3161 was evaluated in a rat model of inflammatory pain.

| Animal Model                    | Dosing Route | Dose Range<br>(µmol/kg) | Effect                                | Reference |
|---------------------------------|--------------|-------------------------|---------------------------------------|-----------|
| Rat Formalin<br>Model (Phase 1) | Oral (p.o.)  | 16-99                   | Dose-dependent antinociceptive effect | [2]       |

#### **Pharmacokinetics**

Pharmacokinetic parameters of **AZD-3161** were determined in rats.



| Dosing<br>Route        | Dose<br>(μmol/kg) | Half-life<br>(t½) | Volume of<br>Distributi<br>on (Vss) | Oral<br>Bioavaila<br>bility (F) | Maximum Concentr ation (Cmax) | Referenc<br>e |
|------------------------|-------------------|-------------------|-------------------------------------|---------------------------------|-------------------------------|---------------|
| Intravenou<br>s (i.v.) | 3                 | 2.2 h             | 4.2 L/kg                            | [2]                             |                               |               |
| Oral (p.o.)            | 10                | 4.8 h             | 44%                                 | 0.30<br>μmol/L                  | [2]                           |               |

## **Experimental Protocols**

Detailed experimental protocols for the studies on **AZD-3161** are not extensively published. The following are generalized descriptions based on standard pharmacological assays.

#### **Patch Clamp Electrophysiology**

Objective: To determine the potency and selectivity of **AZD-3161** on voltage-gated sodium channels (Nav1.7, Nav1.5) and the hERG potassium channel.

#### General Protocol:

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.5, or hERG channels are commonly used.
- Electrophysiology Rig: Whole-cell patch clamp recordings are performed using an automated or manual patch clamp system.
- Voltage Protocols: Specific voltage protocols are applied to elicit channel currents and
  assess the compound's effect on the channel in different states (resting, open, inactivated).
   For Nav channels, a holding potential near the resting membrane potential is used, and
  channels are activated by depolarizing voltage steps.
- Compound Application: AZD-3161 at various concentrations is perfused onto the cells, and the resulting inhibition of the channel current is measured.



 Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 or pIC50 value, which represents the concentration of the compound required to inhibit 50% of the channel current.

### **Rat Formalin Model of Inflammatory Pain**

Objective: To evaluate the in vivo analgesic efficacy of **AZD-3161** in a model of inflammatory pain.

#### General Protocol:

- Animals: Male Sprague-Dawley or Wistar rats are typically used.
- Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.
- Compound Administration: AZD-3161 is administered orally (p.o.) at various doses. A vehicle control group is also included.
- Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.
- Behavioral Observation: Following formalin injection, the animal's nociceptive behaviors
   (e.g., flinching, licking, or biting of the injected paw) are observed and quantified. The
   observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection),
   representing direct nociceptor activation, and Phase 2 (15-60 minutes post-injection),
   reflecting inflammatory pain mechanisms.
- Data Analysis: The total time spent in nociceptive behavior is recorded for each phase. The
  effect of AZD-3161 is determined by comparing the behavioral scores of the drug-treated
  groups to the vehicle control group.

## **Clinical Development**

AstraZeneca initiated a Phase 1 clinical trial (NCT01240148) to assess the safety, tolerability, and pharmacokinetics of **AZD-3161** in healthy volunteers. The study also aimed to evaluate the effect of intradermal **AZD-3161** on quantitative sensory testing in normal and UV-C exposed



skin.[3] The development of **AZD-3161** was subsequently discontinued, and the results of this clinical trial have not been publicly disclosed.[3][4]

# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of **AZD-3161**.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Overview of the discovery and development workflow for AZD-3161.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-3161: A Technical Overview of a Selective Nav1.7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666215#discovery-and-development-of-azd-3161]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com